molecular formula C11H18N6O B13778255 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine CAS No. 93058-67-4

2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine

Cat. No.: B13778255
CAS No.: 93058-67-4
M. Wt: 250.30 g/mol
InChI Key: AVOSVDRFHAWQCC-UHFFFAOYSA-N
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Description

Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] is a polymeric compound known for its flame-retardant properties. It is a reaction product of piperazine and morpholine with 2,4,6-trichloro-1,3,5-triazine. This compound is chemically inert, blendable with various additives, and particularly effective in reducing smoke density and toxic fumes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] involves the reaction of piperazine and morpholine with 2,4,6-trichloro-1,3,5-triazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of chlorine atoms by piperazine and morpholine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is continuously stirred and maintained at an optimal temperature to ensure complete conversion of reactants. The polymer is then purified and processed into the desired form for various applications .

Chemical Reactions Analysis

Types of Reactions

Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] has a wide range of applications in scientific research:

Mechanism of Action

The flame-retardant properties of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] are attributed to its ability to form a protective layer that insulates the material and reduces oxygen permeability. This layer prevents the dripping of molten polymer and reduces the release of toxic fumes during combustion . The molecular targets and pathways involved include the formation of a char layer that acts as a barrier to heat and mass transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] is unique due to its combination of piperazine and morpholine, which imparts both flame-retardant properties and chemical inertness. This makes it highly suitable for applications requiring low smoke density and low toxic fumes .

Properties

CAS No.

93058-67-4

Molecular Formula

C11H18N6O

Molecular Weight

250.30 g/mol

IUPAC Name

4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2

InChI Key

AVOSVDRFHAWQCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3

Related CAS

93058-67-4

Origin of Product

United States

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